(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Overview
Description
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a brominated phenyl group, which can influence its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable α-halo acid with thiourea under basic conditions.
Introduction of the Brominated Phenyl Group: The brominated phenyl group can be introduced through a condensation reaction with an appropriate aldehyde or ketone.
Final Assembly: The final step involves the coupling of the thiazolidine-2,4-dione core with the brominated phenyl group under acidic or basic conditions, depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.
Reduction: The carbonyl groups in the thiazolidine-2,4-dione core can be reduced to hydroxyl groups using reducing agents like NaBH4 or LiAlH4.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxyl derivatives
Substitution: Formation of substituted thiazolidine-2,4-dione derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the thiazolidine-2,4-dione core can interact with various enzymes and receptors, leading to changes in cellular processes. These interactions can result in the inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death in certain types of cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
3-Mercaptopropanyl-N-hydroxysuccinimide ester: A compound with a similar ester functional group.
Uniqueness
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione is unique due to its combination of a brominated phenyl group and a thiazolidine-2,4-dione core. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for scientific research.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO3S/c1-2-5-15-12(17)11(19-13(15)18)7-8-3-4-10(16)9(14)6-8/h1,3-4,6-7,16H,5H2/b11-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLIGMGUAFOCLW-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=O)C(=CC2=CC(=C(C=C2)O)Br)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C(=O)/C(=C\C2=CC(=C(C=C2)O)Br)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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